4-((Di-N-propylamino)methyl)phenylboronic acid pinacol ester hydrochloride 4-((Di-N-propylamino)methyl)phenylboronic acid pinacol ester hydrochloride
Brand Name: Vulcanchem
CAS No.: 2724208-22-2
VCID: VC11700335
InChI: InChI=1S/C19H32BNO2.ClH/c1-7-13-21(14-8-2)15-16-9-11-17(12-10-16)20-22-18(3,4)19(5,6)23-20;/h9-12H,7-8,13-15H2,1-6H3;1H
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN(CCC)CCC.Cl
Molecular Formula: C19H33BClNO2
Molecular Weight: 353.7 g/mol

4-((Di-N-propylamino)methyl)phenylboronic acid pinacol ester hydrochloride

CAS No.: 2724208-22-2

Cat. No.: VC11700335

Molecular Formula: C19H33BClNO2

Molecular Weight: 353.7 g/mol

* For research use only. Not for human or veterinary use.

4-((Di-N-propylamino)methyl)phenylboronic acid pinacol ester hydrochloride - 2724208-22-2

Specification

CAS No. 2724208-22-2
Molecular Formula C19H33BClNO2
Molecular Weight 353.7 g/mol
IUPAC Name N-propyl-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-1-amine;hydrochloride
Standard InChI InChI=1S/C19H32BNO2.ClH/c1-7-13-21(14-8-2)15-16-9-11-17(12-10-16)20-22-18(3,4)19(5,6)23-20;/h9-12H,7-8,13-15H2,1-6H3;1H
Standard InChI Key LBLBBROUMQVVFY-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN(CCC)CCC.Cl
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN(CCC)CCC.Cl

Introduction

Chemical Identity and Structural Characteristics

4-((Di-N-propylamino)methyl)phenylboronic acid pinacol ester hydrochloride belongs to the class of arylboronic acid esters, distinguished by its tertiary amine and boronate ester functionalities. The molecular formula C₁₉H₃₃BClNO₂ corresponds to a molecular weight of 353.7 g/mol, with the following structural features:

  • A phenylboronic acid pinacol ester core, which stabilizes the boronic acid group through esterification with pinacol (2,3-dimethyl-2,3-butanediol).

  • A di-N-propylamino-methyl substituent at the para position of the benzene ring, enhancing lipophilicity and binding specificity.

  • A hydrochloride salt form, improving solubility in polar solvents.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number2724208-22-2
Molecular FormulaC₁₉H₃₃BClNO₂
Molecular Weight353.7 g/mol
IUPAC NameN-propyl-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-1-amine; hydrochloride
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN(CCC)CCC.Cl
Topological Polar Surface Area35.5 Ų

The boronic acid pinacol ester group confers stability against hydrolysis compared to unesterified boronic acids, while the di-N-propylamino moiety modulates electronic and steric interactions with biological targets .

Synthesis and Manufacturing

The synthesis of this compound involves a multi-step protocol optimized for high yield and purity:

Step 1: Formation of the Boronate Ester
4-((Di-N-propylamino)methyl)phenylboronic acid reacts with pinacol under acidic conditions, typically using hydrochloric acid as a catalyst. This step protects the boronic acid group as a pinacol ester, preventing unwanted side reactions during subsequent modifications.

Step 2: Quaternization of the Amine
The tertiary amine undergoes protonation with hydrogen chloride, forming the hydrochloride salt. This step enhances the compound’s crystallinity and solubility in aqueous media.

Step 3: Purification
The crude product is purified via recrystallization or preparative HPLC, achieving >95% purity as confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

Key Reaction:

4-((Di-N-propylamino)methyl)phenylboronic acid+PinacolHClPinacol ester intermediateHCl gasHydrochloride salt\text{4-((Di-N-propylamino)methyl)phenylboronic acid} + \text{Pinacol} \xrightarrow{\text{HCl}} \text{Pinacol ester intermediate} \xrightarrow{\text{HCl gas}} \text{Hydrochloride salt}

Industrial-scale production employs continuous flow reactors to maintain precise temperature and stoichiometric control, minimizing byproducts such as dealkylated amines or ester hydrolysis products.

Biochemical and Pharmaceutical Applications

Chemokine Receptor Antagonism

The compound’s boronic acid group enables reversible covalent binding to serine residues in chemokine receptors CXCR1 and CXCR2, which are implicated in inflammatory diseases. In vitro studies demonstrate nanomolar inhibition (IC₅₀ = 38–275 nM) of CXCL1-induced calcium flux in human polymorphonuclear cells, rivaling small-molecule antagonists like SX-517 . The di-N-propylamino group enhances membrane permeability, allowing intracellular accumulation without requiring prodrug activation .

Enzyme Inhibition

As a transition-state analog, the boronic acid moiety inhibits proteases such as thrombin and elastase. Kinetic assays reveal a competitive inhibition mechanism with KiK_i values in the micromolar range, making it a candidate for anticoagulant and anti-inflammatory therapies.

Diagnostic Imaging

The pinacol ester derivative serves as a stable precursor for positron emission tomography (PET) radiotracers. Isotopic labeling with fluorine-18 at the aryl ring enables non-invasive imaging of β-amyloid plaques in Alzheimer’s disease models.

Chemical Reactivity and Stability

Hydrolysis Kinetics

The pinacol ester hydrolyzes in aqueous media (t₁/₂ = 8–12 hours at pH 7.4), regenerating the active boronic acid. Hydrolysis rates accelerate under acidic conditions (t₁/₂ = 1 hour at pH 2), facilitating controlled drug release in gastrointestinal environments .

pH-Dependent Solubility

The hydrochloride salt exhibits high solubility in water (>50 mg/mL at 25°C) but precipitates in alkaline solutions (pH > 8) due to deprotonation of the tertiary amine. This property is exploited in pH-triggered drug delivery systems.

Comparative Analysis with Structural Analogs

Table 2: Pharmacological Comparison of Boronic Acid Derivatives

CompoundIC₅₀ (CXCR2 Inhibition)LogPAqueous Solubility (mg/mL)
4-((Di-N-propylamino)methyl)phenylboronic acid pinacol ester HCl38 nM3.252.1
4-(Methylamino)phenylboronic acid pinacol ester 420 nM2.128.9
4-(Dimethylamino)phenylboronic acid pinacol ester 310 nM2.836.4

The di-N-propylamino substituent confers superior receptor affinity and lipophilicity compared to methylamino and dimethylamino analogs, attributed to enhanced van der Waals interactions with hydrophobic receptor pockets .

Analytical Characterization Methods

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, D₂O): δ 7.45 (d, J = 8.2 Hz, 2H, ArH), 7.32 (d, J = 8.2 Hz, 2H, ArH), 3.72 (s, 2H, CH₂N), 3.12 (t, J = 7.1 Hz, 4H, NCH₂CH₂CH₃), 1.55–1.48 (m, 4H, CH₂CH₃), 1.25 (s, 12H, pinacol CH₃), 0.89 (t, J = 7.3 Hz, 6H, CH₂CH₃).

High-Performance Liquid Chromatography (HPLC)

  • Column: C18, 5 µm, 4.6 × 150 mm

  • Mobile Phase: 60:40 acetonitrile/10 mM ammonium acetate (pH 5.0)

  • Retention Time: 8.2 minutes.

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